![molecular formula C19H16F3N3O2 B12597788 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea CAS No. 648420-30-8](/img/structure/B12597788.png)
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline moiety and a trifluoromethoxyphenyl group. It has garnered interest due to its potential as a selective antagonist for certain receptors, making it a valuable tool in pharmacological research .
準備方法
The synthesis of 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea typically involves multiple steps, starting with the preparation of the isoquinoline core. This is followed by the introduction of the trifluoromethoxyphenyl group through various organic reactions. Common synthetic routes include:
Nucleophilic substitution: reactions to introduce the trifluoromethoxy group.
Coupling reactions: to attach the phenyl group to the isoquinoline core.
Urea formation: through the reaction of an amine with an isocyanate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea has several scientific research applications:
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic applications include pain management and treatment of inflammatory conditions.
Industry: It may be used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea involves its interaction with TRPV1 receptors. By binding to these receptors, it inhibits their activation by various stimuli such as capsaicin, heat, and protons. This inhibition reduces the transmission of pain signals and inflammatory responses . The molecular targets include the TRPV1 receptor, and the pathways involved are primarily related to pain and inflammation signaling .
類似化合物との比較
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea can be compared with other TRPV1 antagonists such as:
The uniqueness of this compound lies in its specific structure, which provides a distinct binding affinity and selectivity for TRPV1 receptors, making it a valuable compound for targeted research .
特性
CAS番号 |
648420-30-8 |
|---|---|
分子式 |
C19H16F3N3O2 |
分子量 |
375.3 g/mol |
IUPAC名 |
1-isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)27-15-6-4-13(5-7-15)8-11-24-18(26)25-17-3-1-2-14-12-23-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,24,25,26) |
InChIキー |
YHSHJMCQJBIORT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


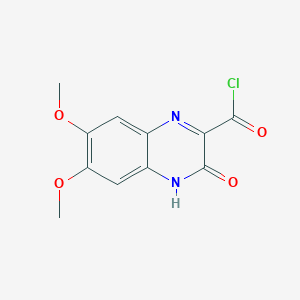
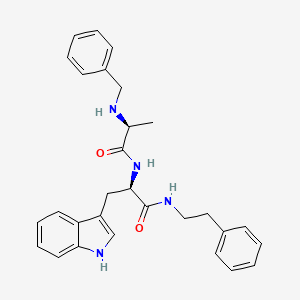
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)
![Naphth[2,3-d]isoxazole-4,9-dione, 5,7,8-trimethoxy-3-pentyl-](/img/structure/B12597729.png)
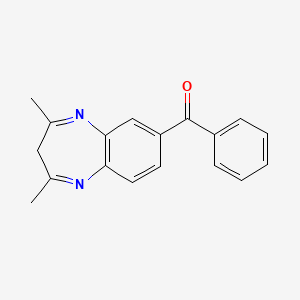
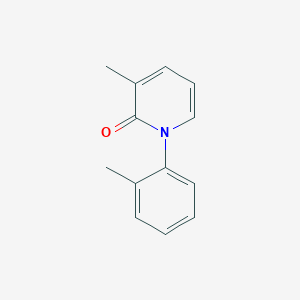
![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)
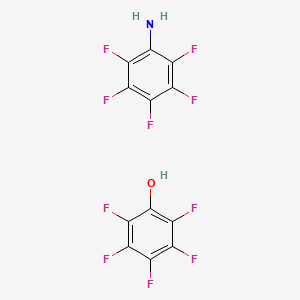
![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)


![2-Hydroxy-3-isopropyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597797.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
